(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-13-17(7-8-18(15)21)26-14-19(22-23-26)20(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOLPQWVLWISIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone , with CAS number 1326927-83-6 , is a synthetic organic molecule featuring a triazole ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C21H22FN5O
- Molecular Weight : 379.4 g/mol
- Structure : The compound consists of a triazole ring linked to a phenylpiperazine through a methanone group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole ring allows for potential interactions with enzymes or receptors, while the fluorinated aromatic ring may enhance binding affinity and specificity.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance, related compounds have shown efficacy against breast cancer by inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress and signaling pathway modulation (e.g., Notch-AKT signaling) .
Selectivity and Potency
Research has demonstrated that compounds similar to this compound possess favorable selectivity profiles. For example, a related compound showed 75-fold selectivity for RORc over other nuclear receptors, indicating potential for targeted therapeutic applications .
Study on Anticancer Activity
In one study focusing on triazole derivatives, the compound N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) exhibited strong anticancer effects against various breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L after 48 hours of treatment . This highlights the potential efficacy of triazole-containing compounds in cancer therapy.
Neuroleptic Activity
Another study evaluated related compounds containing piperazine moieties for neuroleptic activity. These compounds demonstrated significant effects in preclinical models for antipsychotic activity, suggesting that modifications in the piperazine structure could lead to novel therapeutic agents for psychiatric disorders .
Data Table: Biological Activity Overview
| Activity | Compound | IC50/Selectivity | Mechanism |
|---|---|---|---|
| Anticancer | ZQL-4c (triazole derivative) | 0.67 - 2.96 μmol/L | Induces apoptosis via oxidative stress |
| Selective RORc Inhibition | GNE-3500 (related compound) | 75-fold selectivity | Modulates IL-17 production |
| Neuroleptic | Phenylpiperazine derivatives | Potent neuroleptic effects | Blockade of d-amphetamine lethality |
Scientific Research Applications
The compound (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, highlighting its potential therapeutic roles, biological activities, and relevant case studies.
Structural Representation
The compound features a triazole ring linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures to this triazole derivative exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for its interaction with biological targets, potentially leading to:
- Mechanism of Action : Inhibition of cell wall synthesis in bacteria.
- Case Studies : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potent antibacterial activity.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazoles are often linked to:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Studies have demonstrated that derivatives can inhibit proliferation in various cancer cell lines.
Case Study Example
A study involving a series of triazole derivatives found that one compound displayed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating superior efficacy against specific cancer types.
Neurological Applications
The piperazine component is associated with neuropharmacological effects:
- Potential Use in Anxiety Disorders : Research suggests that piperazine derivatives can modulate serotonin receptors, providing anxiolytic effects.
Case Study Example
In animal models, compounds similar to this one have shown promise in reducing anxiety-like behaviors, supporting their potential use in treating anxiety disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism : Modulation of inflammatory cytokines and pathways involved in chronic inflammation.
Case Study Example
In vitro assays demonstrated a reduction in pro-inflammatory markers when treated with triazole derivatives, indicating potential therapeutic applications in inflammatory diseases.
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | References |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | |
| Anticancer | MCF-7 (breast cancer) | 5.36 | |
| Anxiolytic | Rodent models | N/A | |
| Anti-inflammatory | Human cell lines | N/A |
Summary of Findings
The compound exhibits a multifaceted profile with applications across various therapeutic areas. Its unique structural components contribute to its biological activities, making it a candidate for further development in drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
